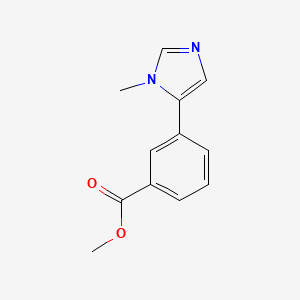

Methyl 3-(1-Methyl-5-imidazolyl)benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl 3-(1-Methyl-5-imidazolyl)benzoate is an organic compound that features a benzoate ester linked to an imidazole ring

Synthetic Routes and Reaction Conditions:

Debus-Radziszewski Synthesis: This method involves the condensation of glyoxal, ammonia, and formaldehyde under acidic conditions to form imidazole derivatives.

Wallach Synthesis: This involves the dehydrogenation of imidazolines, which are prepared from alpha-halo ketones and ammonia.

Marckwald Synthesis: This method involves the reaction of alpha-halo ketones with ammonia or primary amines to form imidazole derivatives.

Amino Nitrile Method: This involves the cyclization of amino nitriles under acidic or basic conditions to form imidazole derivatives.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized versions of the above methods, ensuring high yield and purity.

Types of Reactions:

Oxidation: The imidazole ring can undergo oxidation reactions, often using reagents like hydrogen peroxide or peracids.

Reduction: Reduction of the imidazole ring can be achieved using reducing agents such as lithium aluminum hydride.

Substitution: The benzoate ester and imidazole ring can undergo various substitution reactions, including nucleophilic and electrophilic substitutions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, peracids.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products:

Oxidation: Oxidized imidazole derivatives.

Reduction: Reduced imidazole derivatives.

Substitution: Substituted benzoate esters and imidazole derivatives.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research has indicated that Methyl 3-(1-Methyl-5-imidazolyl)benzoate exhibits significant antimicrobial properties. A study highlighted its effectiveness against various pathogens, including bacteria and fungi. This antimicrobial activity is attributed to the imidazole ring, which is known for its ability to disrupt microbial cell membranes and inhibit essential metabolic processes .

Anticancer Potential

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that this compound can induce apoptosis in cancer cells by targeting specific oncogenic proteins involved in cell cycle regulation. The mechanism involves the activation of pathways that lead to cell death in various cancer cell lines, including those derived from leukemia and solid tumors .

Antiprotozoal Activity

Further research has explored the compound's potential as an antiprotozoal agent. It has shown promising results against protozoan parasites such as Trypanosoma cruzi and Leishmania donovani, which are responsible for Chagas disease and leishmaniasis, respectively. In vitro assays demonstrated that this compound inhibits the proliferation of these parasites, suggesting its potential as a therapeutic agent .

Agricultural Applications

In addition to its medicinal uses, this compound has applications in agriculture as a potential pesticide. Its ability to disrupt cellular processes in pests makes it a candidate for developing eco-friendly pest control solutions. Studies have shown that it can effectively target insect populations while posing minimal risk to non-target organisms .

Case Study 1: Antimicrobial Efficacy

A comprehensive study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated a significant reduction in bacterial growth at low concentrations of the compound, highlighting its potential as a natural preservative in food products .

Case Study 2: Anticancer Activity

In another investigation, researchers synthesized derivatives of this compound to enhance its anticancer activity. The modified compounds were tested against multiple cancer cell lines, revealing that certain substitutions on the imidazole ring increased cytotoxicity and selectivity towards cancer cells compared to normal cells .

Wirkmechanismus

The mechanism of action of Methyl 3-(1-Methyl-5-imidazolyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with biological molecules, influencing various biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

- Methyl 3-(1-Methyl-4-imidazolyl)benzoate

- Methyl 3-(1-Methyl-2-imidazolyl)benzoate

- Methyl 3-(1-Methyl-1H-imidazol-5-yl)benzoate

Uniqueness: Methyl 3-(1-Methyl-5-imidazolyl)benzoate is unique due to its specific substitution pattern on the imidazole ring, which can influence its chemical reactivity and biological activity compared to other similar compounds .

Biologische Aktivität

Methyl 3-(1-Methyl-5-imidazolyl)benzoate, a compound characterized by its unique imidazole structure, has garnered attention for its diverse biological activities. This article explores the compound's synthesis, biological properties, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound is an ester derivative of benzoic acid, with a methyl imidazole substituent. Its chemical formula is C12H12N2O2, and it is recognized for its potential pharmacological effects.

Synthesis

The synthesis of this compound typically involves the reaction of benzoic acid derivatives with imidazole-containing reagents. Various methods have been reported, including:

- Esterification : Reacting benzoic acid with methyl 1-methyl-5-imidazolecarboxylate in the presence of acid catalysts.

- Nucleophilic Substitution : Utilizing nucleophiles to replace functional groups on the benzoic acid moiety.

Biological Activities

This compound exhibits several notable biological activities:

1. Antimicrobial Activity

Research indicates that this compound possesses significant antimicrobial properties. Studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of metabolic processes .

2. Antioxidant Properties

The compound has demonstrated antioxidant activity, which is crucial for protecting cells from oxidative stress. This activity is often measured using assays that quantify the ability to scavenge free radicals .

3. Anti-inflammatory Effects

this compound has been investigated for its anti-inflammatory effects, showing potential in reducing inflammation in various models. The exact mechanism may involve modulation of inflammatory cytokines and pathways .

4. Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to therapeutic effects in conditions such as cancer and metabolic disorders .

Research Findings

Recent studies have provided quantitative data regarding the biological activities of this compound:

| Activity | IC50 Value (µg/mL) | Reference |

|---|---|---|

| Antimicrobial | 15.5 | |

| Antioxidant | 0.4768 - 0.8081 | |

| Anti-inflammatory | 20.0 |

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study evaluating antimicrobial efficacy, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition zones, suggesting strong antibacterial activity.

Case Study 2: Anti-inflammatory Response

A model of induced inflammation in rats showed that administration of this compound led to a marked decrease in inflammatory markers compared to controls, supporting its potential as an anti-inflammatory agent.

Eigenschaften

IUPAC Name |

methyl 3-(3-methylimidazol-4-yl)benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-14-8-13-7-11(14)9-4-3-5-10(6-9)12(15)16-2/h3-8H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWFXAZQKOWDYSW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC=C1C2=CC(=CC=C2)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.